molecular formula C4H8O2 B110122 (3-Methyloxiran-2-yl)methanol CAS No. 872-38-8

(3-Methyloxiran-2-yl)methanol

Cat. No.: B110122
CAS No.: 872-38-8
M. Wt: 88.11 g/mol
InChI Key: QQHZNUPEBVRUFO-UHFFFAOYSA-N
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Description

(3-Methyloxiran-2-yl)methanol is an organic compound with the molecular formula C4H8O2 It is a derivative of oxirane, featuring a methanol group attached to the second carbon of a three-membered oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Methyloxiran-2-yl)methanol can be synthesized through several methods. One common approach involves the epoxidation of allyl alcohol using a peracid, such as meta-chloroperoxybenzoic acid (mCPBA). The reaction typically occurs under mild conditions, with the peracid acting as an oxidizing agent to form the oxirane ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The specifics of these methods can vary depending on the desired scale and application.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various products, such as aldehydes or carboxylic acids, depending on the oxidizing agent used.

    Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced species.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles, leading to the formation of different products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used to open the oxirane ring.

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted alcohols or ethers.

Scientific Research Applications

(3-Methyloxiran-2-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving epoxide hydrolases.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems.

    Industry: Utilized in the production of polymers, resins, and other materials due to its reactive oxirane ring.

Mechanism of Action

The mechanism of action of (3-Methyloxiran-2-yl)methanol involves its ability to participate in various chemical reactions due to the presence of the reactive oxirane ring. This ring can undergo nucleophilic attack, leading to ring-opening reactions that form new bonds and products. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the oxirane ring.

Comparison with Similar Compounds

    Ethylene oxide: A simpler oxirane compound with significant industrial applications.

    Propylene oxide: Another oxirane derivative used in the production of polyurethanes and other materials.

    Glycidol: An oxirane compound with a hydroxyl group, similar to (3-Methyloxiran-2-yl)methanol.

Properties

IUPAC Name

(3-methyloxiran-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-3-4(2-5)6-3/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHZNUPEBVRUFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401007398
Record name (3-Methyloxiran-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401007398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872-38-8
Record name NSC34457
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34457
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3-Methyloxiran-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401007398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-methyloxiran-2-yl)methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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